molecular formula C16H14O2 B14289248 1,2-Dimethoxyphenanthrene CAS No. 122950-71-4

1,2-Dimethoxyphenanthrene

Cat. No.: B14289248
CAS No.: 122950-71-4
M. Wt: 238.28 g/mol
InChI Key: QLMDBQBZWJCDLT-UHFFFAOYSA-N
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Description

1,2-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family, characterized by a phenanthrene backbone with methoxy groups at the 1 and 2 positions. Phenanthrenes are polycyclic aromatic hydrocarbons that are widely found in nature and have significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxyphenanthrene can be synthesized through several methods. One common synthetic route involves the methoxylation of phenanthrene derivatives. For example, the bromination of 9-bromophenanthrene followed by a CuI-catalyzed methoxylation reaction can yield methoxyphenanthrene derivatives . Another method involves the reaction of phenanthrenequinone with dimethyl sulfate in the presence of sodium dithionite and tetrabutylammonium bromide, followed by purification through chromatographic methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxyphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenanthrenes, quinones, and dihydrophenanthrenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2-Dimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes and receptors involved in cellular signaling pathways. The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets . Additionally, its aromatic structure allows it to intercalate with DNA, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

1,2-Dimethoxyphenanthrene can be compared with other methoxyphenanthrene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

122950-71-4

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1,2-dimethoxyphenanthrene

InChI

InChI=1S/C16H14O2/c1-17-15-10-9-13-12-6-4-3-5-11(12)7-8-14(13)16(15)18-2/h3-10H,1-2H3

InChI Key

QLMDBQBZWJCDLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC

Origin of Product

United States

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